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Compound of Interest

Diisodecyldimethylammonium
Compound Name:

chloride
CAS No.: 91490-94-7
Cat. No.: B14366555

Get Quote

Part 1: Executive Summary & Molecular
Architecture[1]

Diisodecyldimethylammonium chloride (DIDAC) represents a specific subclass of
guaternary ammonium compounds (QACSs) distinguished by its branched alkyl chains.[1][2]
While often conflated with its linear analog, Didecyldimethylammonium chloride (DDAC), the
thermodynamic profile of DIDAC is distinct. The branching at the hydrophobic tail introduces
steric bulk that fundamentally alters its self-assembly, phase behavior, and thermal transitions.

This guide provides a rigorous thermodynamic analysis of DIDAC solutions, focusing on the
energetic drivers of micellization, phase boundary limits, and chemical stability protocols.[1]

Structural Classification & Physicochemical Baseline[1]
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Thermodynamic

Property Specification L.
Implication
) Diisodecyldimethylammonium
Chemical Name ] Branched hydrophobe
chloride
_ Isomeric mixture implies broad
CAS Number 38431-30-2 (Typical) -
phase transitions
] Diffusion coefficients,
Molecular Weight ~362.1 g/mol o ]
colligative properties
Increased Critical Packing
Hydrophobe Structure Branched C10 (Isodecyl) Parameter (
)
Lower
Physical State (25°C) Viscous Liquid than linear analog (DDAC is
solid/paste)
. ) Higher than linear DDAC
Critical Micelle Conc.[1][2] )
~0.5-1.5mM (Est.) (~0.18 mM) due to steric

(CMC) .
hindrance

Part 2: Thermodynamics of Self-Assembly[1][2]

The stability of DIDAC in solution is governed by the delicate balance between the hydrophobic
effect (entropic driver) and headgroup repulsion (enthalpic penalty).

The Micellization Process

Unlike linear surfactants, the branched tails of DIDAC prevent tight crystalline packing. This
results in a higher Critical Micelle Concentration (CMC) and a shift in the standard free energy
of micellization (

).

The thermodynamic stability of the micelle is described by:
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[2]

» Entropic Drive (

): The release of structured water ("icebergs") around the hydrophobic tails upon aggregation
is the primary driving force. For DIDAC, the branched tails disrupt water structure less
effectively than linear tails per carbon atom, slightly reducing this driving force compared to
DDAC.[1]

o Enthalpic Penalty (

): Generally slightly exothermic or near-zero at room temperature.[1][2] The steric repulsion
between branched tails in the micelle core adds a positive enthalpic term, destabilizing the
micelle relative to the linear form.

Visualization: Thermodynamic Cycle of Micellization

The following diagram illustrates the energy landscape DIDAC navigates during self-assembly.
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Figure 1: Thermodynamic cycle of DIDAC micellization.[1][2] Note that tail branching acts as a
destabilizing factor for the micelle state, effectively raising the CMC compared to linear
analogs.

Part 3: Phase Behavior & Stability Boundaries[1]
The Krafft Temperature & Solubility

One of DIDAC's distinct advantages over linear QACs is its suppressed Krafft point.[1][2]

o Linear DDAC: High Krafft point; tends to form hydrated crystals/gels at room temperature.[1]
[2]

e Branched DIDAC: The branching disrupts crystal lattice formation.[2] Consequently, DIDAC
remains thermodynamically stable as a solution (isotropic phase) at much lower
temperatures (often <0°C).[1]

Lyotropic Liquid Crystal Phases

At high concentrations, DIDAC exhibits lyotropic mesophases.[1][2] However, the Critical
Packing Parameter (CPP) predicts a shift in phase geometry:

Where:
e = Volume of hydrophobic tail (High for DIDAC due to branching)
e = Optimal headgroup area[1][2]

» = Critical chain length (Effective length is shorter for branched chains)[2]
Result:

. DIDAC is more prone to forming inverted structures (like inverted micelles or hexagonal
phases) in non-polar solvents, or flattened lamellar bilayers in water, compared to the spherical
micelles of single-chain quats.[1]

Part 4: Chemical Stability & Degradation
Pathways[1]
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While thermodynamically stable regarding phase separation (metastable), chemical stability is
absolute within specific pH/T windows.[1][2]

Hydrolytic Stability
DIDAC lacks hydrolyzable bonds (esters, amides).[1][2]
e pH 2 —10: Indefinitely stable at 25°C.[1][2]

e Mechanism: The C-N bond is resistant to nucleophilic attack by water or hydroxide ions
under ambient conditions.[1][2]

Thermal Degradation (Hofmann Elimination)

The primary degradation pathway is Hofmann Elimination, occurring only under extreme
conditions (high T, high pH).[1]

[2]

e Threshold: Typically stable up to ~120°C. Degradation onset >160°C.[1][2]

o Catalyst: Strong alkalis promote this reaction.[1][2]

Visualization: Stability Testing Workflow
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Figure 2: Experimental workflow for validating the thermodynamic and chemical stability of
DIDAC solutions.

Part 5: Experimental Protocols
Protocol: Determination of CMC via Conductivity

This method is self-validating: the intersection of two linear regimes confirms the CMC.
o Preparation: Prepare a 20 mM stock solution of DIDAC in ultra-pure water (18.2 MQ-cm).
o Calibration: Calibrate conductivity probe (K=1.0 or 0.1 cm~1) with KCI standards.

o Titration:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b14366555/docs?utm_src=pdf-body-img#thermodynamic-stability-of-diisodecyldimethylammonium-chloride-solutions-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14366555?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Add stock solution stepwise to a stirred vessel of pure water.

o Maintain temperature at 25.0°C + 0.1°C (Thermostatic bath).

e Measurement: Record conductivity (

) after signal stabilization (approx. 2 min per step).

e Analysis: Plot

vs. Concentration (

).

[¢]

Region 1 (Pre-micellar): Steep slope (free ions).[1][2]

o

Region 2 (Post-micellar): Shallow slope (micelles contribute less to conductivity due to
counterion binding).[1][2]

Calculated CMC: The intersection point of linear regression lines from Region 1 and

[¢]

Region 2.

Protocol: Accelerated Stability Testing (Hofmann
Elimination Screen)

o Sample: Prepare 1% DIDAC solution at pH 12 (adjusted with NaOH).
¢ Incubation: Seal in ampoules and incubate at 80°C for 14 days.
e Analysis: Analyze via HPLC-MS.

o Target: Look for loss of parent peak (m/z ~326) and appearance of tertiary amine (m/z
~311) or alkene fragments.[1][2]

o Acceptance: >95% parent compound retention.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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